3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one
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Overview
Description
3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one is a synthetic organic compound that belongs to the quinoxaline family This compound is characterized by the presence of a quinoxaline core, which is a bicyclic structure composed of a benzene ring fused with a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one typically involves the condensation of 2-aminobenzoyl chloride with 4-methoxybenzaldehyde under basic conditions to form the intermediate Schiff base. This intermediate is then cyclized in the presence of a suitable catalyst to yield the desired quinoxaline derivative. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding dihydroquinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the reagents used.
Scientific Research Applications
3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one has several scientific research applications:
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, such as signal transducer and activator of transcription 3 (STAT3), which plays a crucial role in cell proliferation and survival. By inhibiting STAT3, the compound can induce apoptosis and inhibit the growth of cancer cells. Additionally, it may modulate other signaling pathways involved in inflammation and oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Methoxyphenyl)ethenyl]quinoxaline
- 4-Methoxyphenylquinoxaline
- 2-(4-Methoxyphenyl)quinoxaline
Uniqueness
3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one is unique due to the presence of the (E)-2-(4-methoxyphenyl)ethenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with specific molecular targets, making it a promising candidate for various applications in research and industry .
Properties
IUPAC Name |
3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-21-13-9-6-12(7-10-13)8-11-16-17(20)19-15-5-3-2-4-14(15)18-16/h2-11H,1H3,(H,19,20)/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEMZEZEHPSCNX-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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